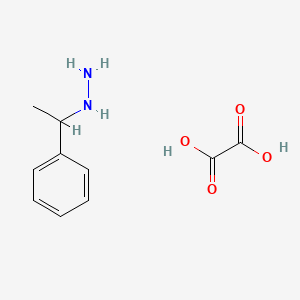
Mebanazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mebanazine oxalate
Aplicaciones Científicas De Investigación
Historical Context and Mechanism of Action
Mebanazine, known by its trade name Actomol, is a monoamine oxidase inhibitor (MAOI) that was introduced in the 1960s primarily for treating depression. Its mechanism involves inhibiting monoamine oxidase, an enzyme responsible for degrading neurotransmitters such as serotonin, norepinephrine, and dopamine. By preventing this degradation, mebanazine increases the levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function .
Neurodegenerative Disorders
One of the most promising applications of this compound is in the treatment of Huntington's disease (HD). A randomized, double-blind, placebo-controlled trial published in 2016 demonstrated that mebanazine significantly reduced chorea (involuntary movements) in HD patients compared to a placebo group. This study suggests that mebanazine may offer therapeutic benefits in managing specific symptoms of HD.
Metabolic Effects
Research has indicated that mebanazine may influence metabolic responses. In animal models, it has been shown to potentiate the hypoglycemic effects of insulin and delay the recovery of blood glucose levels to normal . This property could open avenues for exploring mebanazine's role in managing metabolic disorders such as diabetes.
Comparative Analysis with Other MAO Inhibitors
Mebanazine's profile can be compared with other MAO inhibitors to highlight its unique characteristics:
| Compound Name | Class | Potency as MAOI | Key Differences |
|---|---|---|---|
| Mebanazine | Hydrazine | Moderate | Withdrawn due to hepatotoxicity |
| Phenelzine | Hydrazine | Moderate | More widely used; less hepatotoxic |
| Tranylcypromine | Phenethylamine | High | Non-hydrazine; different side effects |
| Selegiline | Phenethylamine | High | Selective MAO-B inhibitor; fewer side effects |
This table illustrates that while mebanazine has moderate potency as an MAOI, its safety profile has led to its withdrawal from clinical use.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- A study examining its effects on serotonin removal in isolated rat lungs indicated that mebanazine may exhibit both amitriptyline-like and mebanazine-like effects on pulmonary circulation .
- Another investigation into its use in bronchoconstriction models found that mebanazine administered as an oxalate salt could antagonize bradykinin-induced bronchoconstriction . These findings suggest potential applications beyond mood disorders.
Propiedades
Número CAS |
34675-74-6 |
|---|---|
Fórmula molecular |
C10H14N2O4 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
oxalic acid;1-phenylethylhydrazine |
InChI |
InChI=1S/C8H12N2.C2H2O4/c1-7(10-9)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,10H,9H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
ZJHCOEKEFDUTPX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NN.C(=O)(C(=O)O)O |
SMILES canónico |
CC(C1=CC=CC=C1)NN.C(=O)(C(=O)O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
34675-74-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
65-64-5 (Parent) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(alpha-methylbenzyl)hydrazine Actomol mebanazine mebanazine monohydrochloride, (R)-isomer mebanazine monooxalate mebanazine monooxalate, (S)-isomer mebanazine monosulfate mebanazine oxalate mebanazine oxalate, (+-)-isomer mebanazine sulfate mebanazine, (+-)-isomer mebanazine, (R)-isomer mebanazine, (S)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















